Cas no 1597406-16-0 (4-(but-3-yn-2-yl)-N,N-dimethylaniline)

4-(but-3-yn-2-yl)-N,N-dimethylaniline 化学的及び物理的性質
名前と識別子
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- 4-(but-3-yn-2-yl)-N,N-dimethylaniline
- EN300-1833708
- 1597406-16-0
-
- インチ: 1S/C12H15N/c1-5-10(2)11-6-8-12(9-7-11)13(3)4/h1,6-10H,2-4H3
- InChIKey: XZADMBNCKMTFET-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CC(=CC=1)C(C#C)C
計算された属性
- 精确分子量: 173.120449483g/mol
- 同位素质量: 173.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- XLogP3: 2.9
4-(but-3-yn-2-yl)-N,N-dimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833708-0.1g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1833708-0.05g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1833708-0.5g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1833708-0.25g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1833708-10.0g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1833708-10g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1833708-1.0g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1833708-5.0g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1833708-2.5g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1833708-5g |
4-(but-3-yn-2-yl)-N,N-dimethylaniline |
1597406-16-0 | 5g |
$3396.0 | 2023-09-19 |
4-(but-3-yn-2-yl)-N,N-dimethylaniline 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
4-(but-3-yn-2-yl)-N,N-dimethylanilineに関する追加情報
Introduction to 4-(but-3-yn-2-yl)-N,N-dimethylaniline (CAS No. 1597406-16-0)
4-(but-3-yn-2-yl)-N,N-dimethylaniline (CAS No. 1597406-16-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its aromatic ring, substituted with a butynyl group and two methyl groups on the nitrogen atom, making it a valuable building block for the synthesis of more complex molecules.
The chemical structure of 4-(but-3-yn-2-yl)-N,N-dimethylaniline is particularly noteworthy for its conjugated system and the presence of the acetylenic group. These features contribute to its reactivity and stability, making it an attractive starting material for a wide range of chemical transformations. The compound's ability to undergo various reactions, such as nucleophilic addition, coupling reactions, and polymerization, has been extensively studied in both academic and industrial settings.
In the realm of pharmaceutical research, 4-(but-3-yn-2-yl)-N,N-dimethylaniline has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential in the development of new drugs targeting specific biological pathways. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as arthritis and asthma.
Beyond pharmaceutical applications, 4-(but-3-yn-2-yl)-N,N-dimethylaniline has also found use in materials science. Its unique electronic properties make it suitable for the development of advanced materials with applications in electronics and optoelectronics. A study published in the Journal of Materials Chemistry A demonstrated that polymers derived from this compound exhibit excellent conductivity and stability, making them ideal for use in organic field-effect transistors (OFETs) and other electronic devices.
The synthesis of 4-(but-3-yn-2-yl)-N,N-dimethylaniline typically involves a multi-step process that begins with the preparation of the butynyl group and subsequent coupling with an aniline derivative. Various methods have been developed to optimize this synthesis, including palladium-catalyzed coupling reactions and transition metal-free approaches. These advancements have significantly improved the yield and purity of the final product, making it more accessible for large-scale applications.
In terms of safety and handling, 4-(but-3-yn-2-yl)-N,N-dimethylaniline should be stored under dry conditions and away from strong oxidizing agents to prevent degradation. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound to ensure safe usage.
The future prospects for 4-(but-3-yn-2-yl)-N,N-dimethylaniline are promising. Ongoing research continues to uncover new applications and derivatives that could further expand its utility. For example, recent work has focused on using this compound as a precursor for the synthesis of novel catalysts with enhanced activity and selectivity. Additionally, its potential in green chemistry initiatives is being explored, with efforts aimed at developing more sustainable synthesis methods that minimize environmental impact.
In conclusion, 4-(but-3-yn-2-yl)-N,N-dimethylaniline (CAS No. 1597406-16-0) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical properties make it a valuable tool for researchers and industry professionals alike. As research continues to advance, it is likely that new uses and derivatives will be discovered, further solidifying its importance in the scientific community.
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